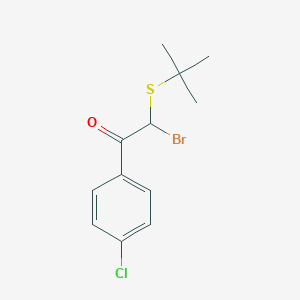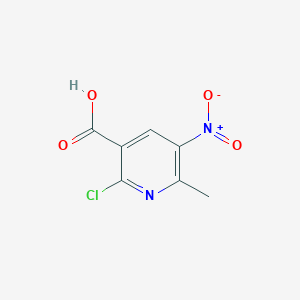
(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a dodecyl chain attached to a phenyl ring, which is further substituted with a methyl group and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Dodecyl-2-methylphenyl)methanamine;hydrochloride typically involves the following steps:
Alkylation: The starting material, 2-methylphenol, undergoes alkylation with dodecyl bromide in the presence of a base such as potassium carbonate to form 5-dodecyl-2-methylphenol.
Amination: The alkylated product is then subjected to amination using formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group, resulting in (5-Dodecyl-2-methylphenyl)methanamine.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylamines.
Applications De Recherche Scientifique
(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of (5-Dodecyl-2-methylphenyl)methanamine;hydrochloride involves its interaction with biological membranes. The dodecyl chain allows it to integrate into lipid bilayers, while the amine group can interact with various molecular targets, potentially affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Dodecyl-2-methylphenol): Lacks the methanamine group, making it less versatile in certain applications.
(5-Dodecyl-2-methylphenyl)methanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
(5-Dodecyl-2-methylphenyl)acetic acid: Features a carboxylic acid group, which alters its solubility and reactivity.
Uniqueness
(5-Dodecyl-2-methylphenyl)methanamine;hydrochloride is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic methanamine group. This amphiphilic nature makes it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments.
Propriétés
Numéro CAS |
90128-64-6 |
|---|---|
Formule moléculaire |
C20H36ClN |
Poids moléculaire |
326.0 g/mol |
Nom IUPAC |
(5-dodecyl-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C20H35N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-19-15-14-18(2)20(16-19)17-21;/h14-16H,3-13,17,21H2,1-2H3;1H |
Clé InChI |
OBSYCHAZLFIVJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C=C1)C)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)

![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)



![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)



![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)


